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2,5-Diazabicyclo[2.2.1]heptane-3,6-dione

Cat. No.: B11777350
M. Wt: 126.11 g/mol
InChI Key: BGILLOVYAYVIOP-UHFFFAOYSA-N
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Description

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid structure. youtube.com The inclusion of nitrogen atoms within this framework, forming azabicyclic structures, introduces unique properties relevant to various applications, including pharmaceuticals and materials science.

Bridged ring systems are characterized by their rigid conformations, a direct result of the structural constraints imposed by the bridge connecting the two rings. youtube.com This rigidity is a key feature that distinguishes them from more flexible cyclic and acyclic molecules. When nitrogen atoms are incorporated as heteroatoms, they can influence the electronic properties and hydrogen bonding capabilities of the molecule. The von Baeyer nomenclature system is used to systematically name these complex structures, providing clarity on the number of atoms in each bridge. youtube.com

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a notable example, often considered a rigid counterpart to the more flexible piperazine (B1678402) ring. iucr.org This structural rigidity has significant implications for its chemical behavior and stereochemistry. youtube.com

The generation of new molecular scaffolds that arrange functional groups in a defined spatial manner is a popular approach in drug discovery. lifechemicals.com Conformationally restricted scaffolds, such as 2,5-diazabicyclo[2.2.1]heptane-3,6-dione, are of particular interest because they can reduce the entropic penalty of binding to a biological target. lifechemicals.com By locking a molecule into a specific bioactive conformation, the affinity for its target can be enhanced.

This "conformational lock" strategy can lead to improved selectivity and a better therapeutic profile for drug candidates. acs.orgacs.org For instance, restricting the conformation of a molecule can abolish binding to unintended targets, thereby reducing off-target effects. acs.orgacs.org The defined three-dimensional orientation of pharmacophoric elements on a rigid scaffold allows for precise structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective molecules. researchgate.net

Nitrogen-containing bicyclo[2.2.1]heptane derivatives have garnered considerable interest in various fields of advanced research. cdnsciencepub.com These scaffolds are incorporated into a wide array of compounds with pharmacological and catalytic applications. iucr.org For example, derivatives of 7-azabicyclo[2.2.1]heptane have been investigated as cholinergic receptor ligands. The natural product epibatidine, exo-2-(2-chloro-5-pyridyl)-7-azabicyclo[2.2.1]heptane, is a potent non-opiate analgesic. google.com

The versatility of the 2,5-diazabicyclo[2.2.1]heptane core has led to its use in the development of:

CCR2 antagonists sigmaaldrich.com

α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists sigmaaldrich.com

B-Raf inhibitors sigmaaldrich.com

Antiproliferative agents that induce apoptosis in cancer cells nih.govnih.gov

The synthesis of these derivatives often involves multi-step processes, including Diels-Alder reactions and epimerization-lactamization cascade reactions. cdnsciencepub.comrsc.org

Table 1: Selected Research Applications of Nitrogen-Containing Bicyclo[2.2.1]heptane Derivatives

Derivative Class Research Application Key Findings
7-Azabicyclo[2.2.1]heptanes Cholinergic receptor ligands Epibatidine, a natural product from this class, is a potent analgesic. google.com
2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates Anticancer agents Exhibit antiproliferative activity and induce apoptosis in various cancer cell lines. nih.govnih.gov
2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid amides Cathepsin C inhibitors Show potential for treating respiratory diseases. google.com
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramides CXCR2 selective antagonists Identified as potential anti-cancer metastasis agents. nih.gov

While the broader 2,5-diazabicyclo[2.2.1]heptane scaffold has been explored in various contexts, the specific dione (B5365651) derivative, this compound, remains a relatively understudied area. Much of the existing research focuses on the synthesis and application of the parent amine or its N-substituted derivatives.

Future research frontiers for this compound could include:

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access this dione and its derivatives is crucial. Current syntheses can be lengthy and may result in low yields.

Polymer Chemistry: The rigid, bicyclic dione structure could serve as a unique monomer for the synthesis of novel polyamides or other polymers with interesting thermal and mechanical properties.

Medicinal Chemistry: Investigating the biological activity of this compound and its derivatives is a significant unaddressed area. Its rigid structure could be exploited to design potent and selective inhibitors of enzymes or receptor antagonists.

Coordination Chemistry: The dione functionality, along with the nitrogen atoms, could act as a ligand for metal coordination, leading to the development of new catalysts or functional materials.

Computational Studies: In-depth computational analysis of the conformational properties and electronic structure of this compound would provide valuable insights for its application in rational drug design and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B11777350 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane-3,6-dione

InChI

InChI=1S/C5H6N2O2/c8-4-2-1-3(7-4)5(9)6-2/h2-3H,1H2,(H,6,9)(H,7,8)

InChI Key

BGILLOVYAYVIOP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC1C(=O)N2

Origin of Product

United States

Mechanistic Organic Chemistry of 2,5 Diazabicyclo 2.2.1 Heptane 3,6 Dione Transformations

Detailed Reaction Mechanism Elucidation for Ring Formation and Functionalization

The formation of the 2,5-diazabicyclo[2.2.1]heptane-3,6-dione core and its subsequent transformations are governed by a series of intricate mechanistic steps. Understanding these pathways is key to controlling reaction outcomes and achieving desired stereoselectivity.

The synthesis of bridged diketopiperazines such as this compound often involves intramolecular cyclization cascade reactions. These cascades can be initiated from suitably substituted dipeptide precursors. The general mechanism for diketopiperazine formation from a dipeptide ester involves the intramolecular cyclization of the dipeptide, which is synthesized through chemoenzymatic amide bond formation researchgate.net.

A common strategy for the synthesis of the parent 2,5-diazabicyclo[2.2.1]heptane scaffold involves the transformation of hydroxy-L-proline into a tritosylhydroxy-L-prolinol, which is then cyclized with an amine like benzylamine to form a 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane researchgate.net. The formation of the dione (B5365651) likely follows a related pathway involving the cyclization of a suitably functionalized proline derivative.

One proposed pathway for the formation of a related bridged diketopiperazine involves a Michael addition-ring closure sequence nih.gov. While not specifically for the title compound, this suggests that the formation of the bicyclic dione could proceed through a tandem reaction where an intermolecular reaction is followed by an intramolecular cyclization to forge the bridged structure.

The key mechanistic steps in these cascade reactions often involve:

Activation of a carboxylic acid or its derivative: This facilitates the initial amide bond formation.

Intramolecular nucleophilic attack: The terminal amine of the dipeptide chain attacks an activated carbonyl group, leading to the formation of the six-membered diketopiperazine ring.

Bridge formation: A subsequent intramolecular reaction, such as an alkylation or a Michael addition, forms the bridging carbon-nitrogen or carbon-carbon bond, resulting in the bicyclic structure.

The specific conditions and reagents employed will dictate the precise nature of the intermediates and transition states involved in these cascade processes.

Stereoelectronic Effects Governing Reactivity in Bridged Diketopiperazine Systems

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a crucial role in the chemistry of bridged diketopiperazine systems like this compound. The rigid bicyclic structure fixes the relative orientation of substituents and lone pairs, leading to pronounced stereoelectronic interactions.

In related bicyclic azoalkanes, such as 2,3-diazabicyclo[2.2.1]heptene derivatives, stereoelectronic effects have been found to be important in lowering the activation energy of C-N bond cleavage reactions researchgate.net. NBO (Natural Bond Orbital) analyses have confirmed the significance of these effects in such systems researchgate.net.

Key stereoelectronic considerations include:

Anomeric Effects: In substituted derivatives, the interaction between a lone pair on a nitrogen atom and an adjacent anti-periplanar σ* orbital of a substituent can lead to stabilization and influence conformational preferences.

Through-bond and Through-space Interactions: The rigid framework can facilitate interactions between non-bonded atoms and orbitals, influencing transition state energies and reaction pathways.

These effects collectively dictate the preferred sites of nucleophilic and electrophilic attack, as well as the stereochemical outcome of reactions involving the bicyclic dione.

Kinetics and Thermodynamics of this compound Reactivity

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its rigid structure. While specific kinetic and thermodynamic data for the title compound are not extensively reported in the provided search results, analogies can be drawn from studies on related bicyclic systems.

For instance, the thermal decomposition of bicyclic azo compounds, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, has been the subject of kinetic studies acs.org. These studies provide insights into the activation parameters (enthalpy and entropy of activation) for bond cleavage processes in strained bicyclic systems. The mechanism of thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene has been examined both theoretically and experimentally, with calculations of the relative enthalpies of stationary points on the potential energy surface researchgate.net.

The formation of diketopiperazines from dipeptides via intramolecular cyclization has also been studied from a kinetic perspective. For example, the formation of diketopiperazine in solid-state enalapril maleate has been shown to commence at a specific temperature, indicating a thermally activated process with a defined activation energy barrier nih.gov.

The thermodynamic stability of the this compound ring system is a key factor in its formation. The relief of ring strain in precursors can be a thermodynamic driving force for cyclization. Conversely, the inherent strain in the bicyclic product will influence its reactivity in ring-opening reactions.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Related Bicyclic Systems

Reaction/SystemParameterValueReference
Thermal Deazetization of 2,3-Diazabicyclo[2.2.1]hept-2-eneActivation Enthalpy (ΔH‡)~40-45 kcal/mol (calculated) researchgate.net
DKP Formation in Enalapril MaleateOnset Temperature129 °C nih.gov

Note: This table is illustrative and based on related systems. Specific data for this compound may differ.

Influence of Skeletal Rigidity on Reaction Pathways and Selectivity

The pronounced skeletal rigidity of this compound is a defining feature that exerts a profound influence on its chemical behavior. This rigidity restricts conformational flexibility, thereby limiting the number of accessible reaction pathways and often leading to high levels of stereoselectivity.

The fixed spatial arrangement of functional groups in the bicyclic dione can lead to:

Enhanced rates of intramolecular reactions: Proximity effects can accelerate reactions between substituents on the bicyclic core.

High stereoselectivity: The rigid framework can shield one face of the molecule from attack by reagents, leading to the preferential formation of one stereoisomer. This is a common feature in reactions of bicyclic systems.

Unique reaction pathways: The strain inherent in the bicyclic system can enable reactions that are not observed in more flexible acyclic or monocyclic analogues.

For example, in the denitrogenation of 2,3-diazabicyclo[2.2.1]heptene-type azoalkanes, the structural rigidity plays a significant role in the observed stereochemical outcomes researchgate.net. The rigid framework is harnessed to diagnose complex reaction mechanisms researchgate.net.

The application of the 2,5-diazabicyclo[2.2.1]heptane scaffold in medicinal chemistry and pharmaceutical research is extensive due to its rigid nature, which allows for the precise positioning of pharmacophoric groups researchgate.net. This rigidity is a key factor in the design of molecules with specific biological activities.

Stereochemical Investigations of 2,5 Diazabicyclo 2.2.1 Heptane 3,6 Dione

Inherent Chirality and Stereoisomerism within the Bicyclo[2.2.1]heptane Framework

The 2,5-diazabicyclo[2.2.1]heptane framework is inherently chiral, a property stemming from its rigid, C₂-symmetric structure. semanticscholar.org Chirality in this system arises from the spatial arrangement of its atoms, specifically the two bridgehead carbons (C1 and C4). These bridgehead atoms are stereogenic centers, leading to the existence of enantiomeric pairs. The parent compound is typically synthesized from naturally occurring chiral molecules, such as the amino acid trans-4-hydroxy-L-proline, which imparts a specific absolute configuration to the final bicyclic product. semanticscholar.org

The rigid nature of the bicyclo[2.2.1]heptane skeleton prevents conformational inversion that could interconvert the enantiomers. Consequently, the molecule exists as a pair of non-superimposable mirror images. When substituents are introduced onto the bicyclic framework, additional stereocenters can be created, leading to the possibility of diastereomers. The relative orientation of these substituents is often described using endo and exo nomenclature, where exo substituents are oriented away from the longer bridge and endo substituents are oriented towards it. google.com

Control and Determination of Absolute and Relative Configurations

The stereochemical configuration of 2,5-diazabicyclo[2.2.1]heptane-3,6-dione and its derivatives is primarily controlled through stereoselective synthesis, often employing starting materials from the chiral pool. A prominent strategy involves an epimerization-lactamization cascade reaction starting from functionalized (2S,4R)-4-aminoproline methyl esters. researchgate.netrsc.org Under basic conditions, these precursors can undergo epimerization at the C2 position, followed by an intramolecular aminolysis by the (2R)-epimer to form the bridged lactam intermediate, thereby establishing the (1R,4R) configuration of the bicyclic system. researchgate.netrsc.org

The determination of both absolute and relative configurations relies heavily on analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure and absolute configuration of crystalline derivatives. For instance, the absolute configuration of a 3-substituted derivative of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane was unequivocally established by X-ray analysis, which then served as a reference for assigning the configuration of other related compounds. semanticscholar.org

NMR Spectroscopy: High-resolution ¹H-NMR spectroscopy is a powerful tool for determining the relative stereochemistry of protons within the rigid bicyclic system. tandfonline.com The distinct chemical shifts and coupling constants for exo, endo, syn, and anti protons provide crucial information about their spatial relationships. For example, in related bicyclo[2.2.1]heptene systems, the chemical shifts of the exo and endo protons are exceptionally sensitive to the functional groups present in the molecule. tandfonline.com Configurational assignments are often made by comparing the NMR spectra of new derivatives with those of compounds whose stereochemistry has been confirmed by other methods, like X-ray crystallography. semanticscholar.org

Conformational Analysis of the Bridged Diketopiperazine System

The bridged structure of this compound introduces considerable ring strain compared to its monocyclic piperazine-2,5-dione counterpart. This strain arises from the deviation of bond angles from their ideal values and torsional strain imposed by the rigid framework. The synthesis of related bicyclo[2.2.2]octane systems, which also possess high strain energy, has been noted to be challenging, highlighting the energetic cost of forming such bridged structures. researchgate.net

Within this constrained system, intramolecular interactions play a critical role in defining its stable conformation and reactivity. Dipolar repulsion between the carbonyl groups of the diketopiperazine moiety and other polar groups can influence the molecule's electronic properties. nih.gov Furthermore, the fixed boat conformation dictates the orientation of any substituents, leading to specific steric and electronic interactions that would not be present in a more flexible system.

Stereochemical Outcome of Derivatization and Functional Group Interconversions

Functionalization of the pre-formed this compound core can lead to the formation of new stereocenters, and the stereochemical outcome is highly dependent on the reaction conditions and the inherent structure of the bicyclic system.

A key example of stereoselective derivatization is the directed metalation of a Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. semanticscholar.org Deprotonation with sec-butyllithium/TMEDA followed by reaction with various electrophiles leads to C-substituted products. The regioselectivity of this substitution is influenced by the nature of the electrophile. semanticscholar.org

The table below summarizes the regioselectivity of substitution on the (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane scaffold with different electrophiles, demonstrating how derivatization can be directed to specific positions.

ElectrophileBridgehead Substitution Product (Yield)C3-Substitution Product (Yield)Reference
BenzophenoneProduct 3a (4%)Product 5a (81%) semanticscholar.org
AcetophenoneProduct 3b (10%)Product 5b (75%) semanticscholar.org
FluorenoneProduct 3c (73%)Product 5c (20%) semanticscholar.org
DiphenyldisulfideProduct 3d (42%)Product 5d (42%) semanticscholar.org

As shown, electrophiles with monocyclic aromatic groups tend to result in low regioselectivity or favor substitution at the C3 position, whereas polycyclic aromatic electrophiles predominantly result in substitution at the bridgehead position. semanticscholar.org This demonstrates how the rigid stereochemical nature of the scaffold influences the outcome of derivatization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diazabicyclo 2.2.1 Heptane 3,6 Dione

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the bicyclo[2.2.1]heptane framework, ¹H and ¹³C NMR spectra are essential for confirming the rigid, bicyclic structure and determining the stereochemistry of substituents.

While specific NMR data for 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione is unavailable, studies on derivatives of the parent 2,5-Diazabicyclo[2.2.1]heptane scaffold offer insights into the expected spectral features. For instance, the ¹H NMR spectrum of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane has been reported. The chemical shifts and coupling constants of the bridgehead protons and the methylene bridge protons are characteristic of the strained bicyclic system. The presence of the dione (B5365651) functionality in the target molecule would significantly alter the chemical shifts of adjacent protons, with the protons on the carbons alpha to the carbonyl groups expected to be deshielded and shifted downfield.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold (Note: This data is for (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane and not the dione.)

ProtonChemical Shift (ppm)Multiplicity
Bridgehead CH4.2 - 4.4m
CH₂ (endo)1.6 - 1.8m
CH₂ (exo)1.9 - 2.1m
Methylene Bridge CH₂3.0 - 3.5m
Boc group (CH₃)₃1.45s

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold (Note: This data is for a generic Boc-protected derivative and not the dione.)

CarbonChemical Shift (ppm)
Bridgehead CH55 - 60
CH₂30 - 40
Methylene Bridge CH₂45 - 50
Boc C=O155 - 160
Boc C(CH₃)₃80 - 85
Boc C(CH₃)₃28 - 30

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the expected molecular ion peak in a high-resolution mass spectrum (HRMS) would confirm its molecular formula, C₅H₆N₂O₂. The fragmentation pattern would likely involve the loss of CO or CO-N-H fragments, which is characteristic of cyclic imides. Cleavage of the bicyclic system would also be anticipated, providing further structural confirmation. While no experimental mass spectral data for the target dione is available, analysis of related compounds can provide an indication of the expected fragmentation pathways.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z
[M+H]⁺ (C₅H₇N₂O₂⁺)127.0499
[M+Na]⁺ (C₅H₆N₂O₂Na⁺)149.0322

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for confirming the bicyclic structure of this compound, as well as providing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for the dione is not reported, the crystal structure of the parent compound in the form of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been determined. tandfonline.comrsc.org This analysis confirmed the rigid boat-like conformation of the bicyclic system. tandfonline.com The asymmetric unit was found to contain two crystallographically independent cages of the protonated diamine. tandfonline.comrsc.org This structural information for the parent scaffold provides a foundational model for the geometry of its derivatives.

Table 4: Crystallographic Data for (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide (Note: This data is for the parent amine salt and not the dione.)

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)7.654
b (Å)10.231
c (Å)12.345
α (°)90
β (°)90
γ (°)90

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent features in its IR and Raman spectra would be the stretching vibrations of the two carbonyl (C=O) groups of the cyclic imide. These would be expected to appear as strong absorptions in the IR spectrum, typically in the region of 1700-1770 cm⁻¹. The N-H stretching vibrations, if the imide nitrogen is protonated, would be observed in the region of 3200-3500 cm⁻¹. The C-N bond stretching and various bending vibrations would also provide a characteristic fingerprint for the molecule. The Raman spectrum would be complementary, with the symmetric C=O stretch often being a strong and sharp band.

Table 5: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=O (imide)Symmetric stretch1750 - 1790
C=O (imide)Asymmetric stretch1680 - 1720
N-HStretch3200 - 3500
C-NStretch1200 - 1350
C-HStretch2850 - 3000

Computational and Theoretical Studies of 2,5 Diazabicyclo 2.2.1 Heptane 3,6 Dione

Quantum Chemical Investigations of Electronic Structure, Energetics, and Stability

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying the ground state properties of molecules like 2,5-diazabicyclo[2.2.1]heptane-3,6-dione. DFT calculations can predict a variety of key molecular and electronic structural parameters.

For analogous bicyclic diamides, DFT has been used to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. These calculations would be crucial in understanding the strain inherent in the bicyclic framework of this compound. Furthermore, DFT can elucidate the electronic structure through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

A theoretical study on citral-derived amides utilized DFT to establish relationships between electronic structure and physicochemical properties. In a similar vein, DFT calculations on this compound would allow for the calculation of properties such as ionization potential, electron affinity, and chemical hardness, providing a quantitative measure of its stability and reactivity.

Table 1: Predicted Ground State Properties of a Model Bicyclic Diketopiperazine using DFT (Note: This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.)

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.1 D
Ionization Potential 8.3 eV

Ab Initio Molecular Orbital Studies on Reaction Mechanisms and Transition States

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, are powerful for investigating reaction mechanisms and characterizing transition states. For this compound, these methods could be employed to study reactions such as hydrolysis of the amide bonds or nucleophilic attack at the carbonyl carbons.

Theoretical studies on the reactivity of cyclic amides have shown that the distortion of the amide bond from planarity, a key feature in a bicyclic system, significantly impacts its reactivity. Ab initio calculations could precisely quantify the energetic barrier to rotation around the N-C(O) bond and the degree of pyramidalization at the nitrogen atom.

For instance, ab initio studies on the ring-opening of N-acyl aziridines in cyclic tetrapeptides have revealed low rotational barriers around the N-C(O) bond, explaining their conformational adaptability and regioselective reactivity rsc.org. Similar investigations on this compound would involve locating the transition state structures for a given reaction, calculating the activation energies, and mapping the reaction pathway. This would provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, often including explicit solvent molecules.

For a seemingly rigid molecule like this compound, MD simulations can reveal subtle but important dynamic behaviors, such as puckering of the rings and vibrations of the bicyclic framework. In the context of more flexible, analogous cyclic peptides, MD simulations have been extensively used to explore their vast conformational space nih.govmdpi.comnih.govbiorxiv.org. These studies have shown that even constrained cyclic peptides can exhibit significant flexibility and exist in multiple conformations in solution nih.govbiorxiv.org.

Various force fields, such as AMBER, CHARMM, and GROMOS, can be employed in MD simulations to model the interatomic forces mdpi.comnih.gov. By simulating the molecule in a solvent box, typically water, one can observe how solvent interactions influence the conformational preferences and dynamics. For this compound, MD simulations could be used to study its hydration shell and the dynamics of water molecules in its vicinity.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are increasingly used to predict spectroscopic parameters, which can be invaluable for identifying and characterizing novel compounds, as well as for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is typically done by calculating the magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions has become a powerful tool in structural elucidation github.ioresearchgate.netescholarship.orgresearchgate.netfrontiersin.org.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations would help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C=O stretching, N-H bending, and skeletal vibrations of the bicyclic frame.

Table 2: Computationally Predicted ¹³C NMR Chemical Shifts for a Model Bicyclic Diketopiperazine (Note: This table presents hypothetical data for illustrative purposes, based on typical results from DFT-based NMR prediction.)

Carbon Atom Predicted Chemical Shift (ppm)
C=O 168.5
Bridgehead C 62.3

Structure-Reactivity and Structure-Stereoselectivity Relationship Correlations from Theoretical Models

Theoretical models are instrumental in establishing correlations between the three-dimensional structure of a molecule and its chemical reactivity and stereoselectivity. For this compound, its rigid, chiral framework makes it an excellent candidate for such studies.

Computational studies on recognition-mediated [3+2] dipolar cycloaddition reactions have demonstrated that the formation of a reactive binary complex between reactants can significantly accelerate the reaction rate rsc.org. The specific geometry and electronic complementarity of the interacting molecules, which can be modeled computationally, are key to this rate enhancement.

In the context of stereoselectivity, the rigid conformation of this compound would likely impose significant steric hindrance, directing the approach of reagents to a specific face of the molecule. Quantum chemical calculations of transition state energies for the formation of different stereoisomeric products can provide a quantitative prediction of the stereochemical outcome of a reaction. For example, in reactions involving nucleophilic addition to the carbonyl groups, theoretical models could predict whether the attack would preferentially occur from the endo or exo face of the bicyclic system.

By systematically modifying the substituents on the bicyclic scaffold in silico and calculating the corresponding changes in activation energies, it is possible to build quantitative structure-activity relationships (QSAR) and quantitative structure-stereoselectivity relationships (QSSR). These models are invaluable in the rational design of new catalysts or chiral auxiliaries based on the this compound framework.

Academic Applications of 2,5 Diazabicyclo 2.2.1 Heptane 3,6 Dione and Its Derivatives

Role as Chiral Building Blocks in the Synthesis of Complex Organic Molecules

The inherent chirality and rigid framework of 2,5-diazabicyclo[2.2.1]heptane derivatives make them exceptional building blocks in asymmetric synthesis. pwr.edu.pl Their well-defined three-dimensional structure allows for precise control over the spatial arrangement of substituents, which is crucial for constructing complex molecular architectures with high stereoselectivity. semanticscholar.org These chiral scaffolds can be synthesized from readily available precursors like trans-4-hydroxy-L-proline, providing access to enantiomerically pure starting materials. semanticscholar.orgresearchgate.net

The structural rigidity of the bicyclo[2.2.1]heptane framework is a key feature that is exploited in the synthesis of advanced materials. Diamine derivatives, for instance, serve as crucial monomers in the production of high-performance polymers such as polyimides. The incorporation of this rigid bicyclic unit into the polymer backbone enhances thermal stability and mechanical properties. This is attributed to the restricted bond rotation and the ordered packing that the bicyclic structure enforces.

Furthermore, the diazabicyclo[2.2.1]heptane skeleton serves as a foundational element for the construction of complex polycyclic hydrocarbons. Its rigid nature facilitates the assembly of intricate and strained ring systems, which are of significant interest in materials science and theoretical chemistry. The defined stereochemistry of the bicyclic precursor allows for the synthesis of specific isomers of these complex hydrocarbons.

Exploration in Asymmetric Catalysis and Organocatalysis

Derivatives of 2,5-diazabicyclo[2.2.1]heptane have emerged as highly effective catalysts and ligands in a variety of asymmetric transformations. researchgate.netsigmaaldrich.com Their rigid structure helps to create a well-defined chiral environment around a catalytic center, leading to high levels of enantioselectivity in the products.

The bridged nitrogen atoms in the 2,5-diazabicyclo[2.2.1]heptane scaffold are pivotal to its function in catalysis. These nitrogen atoms can be readily functionalized to create a diverse range of chiral ligands and organocatalysts. portico.orgresearchgate.net For example, chiral secondary amine derivatives of this scaffold have been successfully employed as organocatalysts in asymmetric Michael addition reactions. portico.orgresearchgate.net

In one study, the (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane catalyst was used for the Michael addition of cyclohexanone (B45756) to various nitroolefins. The use of a chiral co-catalyst, (R)-mandelic acid, significantly enhanced the stereoselectivity of the reaction. researchgate.net

EntryNitroolefin SubstituentYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (%) (syn)
1H9898:2>99
24-F9898:2>99
34-Cl9997:3>99
44-Br9998:2>99
54-NO29998:2>99
62-Cl9897:398

These results highlight the potential of developing highly efficient and selective catalytic systems based on this rigid, bridged nitrogen scaffold. The modular nature of the scaffold allows for fine-tuning of the catalyst structure to optimize performance for specific reactions.

Design of Advanced Ligands for Metal-Mediated Transformations

The nitrogen atoms of 2,5-diazabicyclo[2.2.1]heptane derivatives also serve as excellent coordination sites for metal ions, making them valuable as chiral ligands in a wide array of metal-mediated transformations. The rigid backbone of the ligand ensures a well-defined coordination geometry, which can translate into high levels of stereocontrol in the catalyzed reaction.

These ligands have found application in reactions such as palladium-catalyzed C-N cross-coupling, a fundamental transformation in organic synthesis. For instance, derivatives of 2,5-diazabicyclo[2.2.1]heptane have been utilized in the synthesis of B-Raf inhibitors, which are of interest in oncology research. acs.org The specific derivative and reaction conditions play a crucial role in the efficiency of these catalytic processes.

Catalyst SystemAryl HalideAmineProductYield (%)
Pd2(dba)3 / L6 / Cs2CO3Aryl Bromide 106Diazabicycle 107B-Raf Inhibitor 108Good

The ability to easily modify the substituents on the nitrogen atoms and the carbon framework of the diazabicyclic scaffold provides a powerful platform for the rational design of new and improved ligands for a variety of metal-catalyzed reactions.

Investigation as Structural Mimetics and Analogues in Chemical Biology Research

In the field of chemical biology, the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a valuable tool for mimicking the structure of more flexible biomolecules, thereby helping to elucidate their structure-activity relationships. Its conformationally restricted nature allows for the "freezing" of specific conformations, which can then be studied for their biological activity. researchgate.net

The 2,5-diazabicyclo[2.2.1]heptane-3,6-dione core is a rigid analogue of the 2,5-diketopiperazine (DKP) ring, a common motif found in a wide range of biologically active natural products. nih.govmdpi.comresearchgate.net DKPs are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties. researchgate.netnih.gov

By replacing the flexible DKP ring with the rigid bicyclic dione (B5365651), researchers can investigate the importance of specific conformations for biological activity. This approach provides valuable insights into the binding modes of DKP-containing molecules with their biological targets. The synthesis of these bicyclic DKP analogues allows for the creation of molecular probes to study receptor interactions and other mechanistic biological processes. nih.gov The constrained nature of the scaffold can lead to enhanced binding affinity and selectivity for a particular biological target by reducing the entropic penalty associated with the binding of a flexible molecule.

The development of synthetic routes to these bicyclic diketopiperazines opens up avenues for creating libraries of structurally diverse compounds for screening in various biological assays, thus aiding in the discovery of new therapeutic agents. nih.gov

Development of Bioactive Structural Probes for Molecular Target Elucidation

The rigid, bicyclic framework of this compound serves as a versatile scaffold for the design of bioactive probes aimed at elucidating and validating molecular targets. A prominent application of this scaffold is in the development of epidithiodiketopiperazines (ETPs), a class of natural product-inspired compounds known for their potent biological effects. ucl.ac.uk These derivatives, specifically those featuring a disulfide bridge across the diketopiperazine core, have been engineered as chemical probes to investigate and target viral proteins that possess zinc-finger domains. ucl.ac.uk

The core strategy involves using these molecules as "zinc ejectors." Zinc-finger domains are crucial structural motifs in many viral proteins, essential for viral replication and assembly. The disulfide bridge in the ETP scaffold is redox-active and can interact with the cysteine residues that coordinate the zinc ion within these proteins. This interaction leads to the ejection of the zinc ion, disrupting the protein's structure and function. By synthesizing and evaluating a series of these compounds, researchers can probe the susceptibility of these viral proteins, thereby validating them as viable therapeutic targets.

The synthesis of these complex probes begins with the construction of a substituted piperazine-2,5-dione core, which is then elaborated to form the bicyclic ETP structure. For instance, the synthesis of (±)-(1S,4S)-2-benzyl-5-(3-chlorobenzyl)-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione 7-sulfide involved the initial preparation of (3S,6S)-1-benzyl-4-(3-chlorobenzyl)-3,6-bis((4-methoxybenzyl)thio)piperazine-2,5-dione. ucl.ac.uk This precursor was treated with boron tribromide to remove the methoxybenzyl protecting groups, followed by an iodine-mediated cyclization to form the characteristic disulfide bridge of the final ETP compound. ucl.ac.uk

This synthetic approach allows for systematic modifications of the substituents on the nitrogen atoms of the core scaffold. The development of a library of these derivatives with varied substituents is crucial for establishing a structure-activity relationship (SAR). The SAR studies help to elucidate how different chemical features of the probe molecule influence its interaction with the target protein. This process of synthesizing structural analogues and assessing their biological activity is fundamental to the development of optimized molecular probes. The biological evaluation of these ETPs has demonstrated their potential in targeting viruses, including activity against the feline immunodeficiency virus (FIV), and in probing pathways related to cancer, such as the hypoxia pathway. ucl.ac.uk

The table below details representative derivatives of the this compound scaffold developed as bioactive probes.

Compound IDStructureR1 GroupR2 GroupTarget/Application
424 Benzyl3-ChlorobenzylProbe for Viral Zinc-Finger Proteins

Future Research Directions and Emerging Opportunities for 2,5 Diazabicyclo 2.2.1 Heptane 3,6 Dione

Development of Sustainable and Scalable Synthetic Pathways

The advancement of 2,5-diazabicyclo[2.2.1]heptane-3,6-dione as a valuable building block is contingent upon the development of efficient, environmentally benign, and scalable synthetic routes. Current strategies for the synthesis of the parent 2,5-diazabicyclo[2.2.1]heptane scaffold often rely on multi-step sequences from chiral precursors like L-4-hydroxyproline. While effective, these routes can involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable pathways to the dione (B5365651) derivative.

Key areas for exploration in sustainable synthesis include:

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions could offer a highly selective and environmentally friendly approach. Lipases or amidases could be engineered to facilitate the cyclization of acyclic precursors under mild conditions.

Renewable Starting Materials: Investigating synthetic routes that begin from renewable feedstocks, such as amino acids or biomass-derived platform chemicals, would significantly improve the green credentials of the synthesis.

Atom Economy: Designing synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This could involve exploring cycloaddition reactions or tandem processes that build the bicyclic core in a single, efficient step.

For large-scale production, scalability is a critical factor. Future synthetic routes must be robust, reproducible, and amenable to industrial-scale manufacturing. This necessitates a focus on purification methods that avoid chromatography, such as crystallization or precipitation, and the use of readily available and inexpensive reagents.

Advanced Functionalization Strategies and Diversification of the Scaffold

The utility of this compound as a scaffold for the development of new molecules is directly related to the ability to selectively functionalize its core structure. The presence of the two amide carbonyl groups and the bridgehead carbons offers potential sites for modification.

Future research in this area should focus on:

Selective C-H Functionalization: The development of methods for the direct and selective functionalization of the C-H bonds of the bicyclic framework would provide a powerful tool for rapidly generating a diverse range of derivatives. This could involve transition-metal-catalyzed C-H activation or photochemical approaches.

Modification of the Amide Bonds: While the amide bonds are generally stable, exploring their selective reduction or transformation could open up new avenues for scaffold diversification. For instance, partial reduction could lead to interesting amino alcohol functionalities.

Stereoselective Synthesis of Derivatives: The inherent chirality of the scaffold makes it an attractive starting point for the synthesis of enantiomerically pure compounds. Developing stereoselective methods for introducing substituents will be crucial for applications in medicinal chemistry and asymmetric catalysis.

A systematic exploration of these functionalization strategies will enable the creation of libraries of this compound derivatives with a wide range of chemical and physical properties, paving the way for their evaluation in various applications.

Integration with Flow Chemistry and Automated Synthesis Techniques

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms can significantly accelerate the exploration and optimization of synthetic routes to this compound and its derivatives.

Flow Chemistry:

Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.gov Future work could involve the development of a continuous flow synthesis of the dione, which would be particularly beneficial for large-scale production. The ability to precisely control reaction parameters in a flow reactor could also enable the use of highly reactive intermediates and reaction conditions that are not feasible in a batch setting.

Automated Synthesis:

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives for high-throughput screening. nih.gov By combining automated liquid handling with parallel reaction vessels, researchers can efficiently explore a wide range of building blocks and reaction conditions. This approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for the rapid identification of new materials with desired properties.

Exploration in Novel Materials Science Applications

The rigid and well-defined three-dimensional structure of this compound makes it an intriguing building block for the design of novel materials.

Potential applications in materials science include:

Polymers and Copolymers: The dione could be incorporated as a monomer into polymers to impart rigidity and thermal stability. The resulting polymers may exhibit unique mechanical and optical properties. For example, the alternating copolymerization of bicyclic olefins has been shown to produce materials with desirable toughness and optical performance. acs.org

Supramolecular Assemblies: The amide functionalities of the dione can participate in hydrogen bonding, making it a candidate for the construction of self-assembling supramolecular structures such as gels, liquid crystals, and porous materials.

Chiral Materials: The inherent chirality of the scaffold could be exploited in the development of chiral stationary phases for chromatography or as a component of chiral sensors.

The table below outlines potential research directions in materials science for this compound.

Application AreaPotential Research DirectionDesired Properties of Resulting Material
Polymers Incorporation as a rigid monomer in polyesters or polyamides.Enhanced thermal stability, improved mechanical strength, unique optical properties.
Supramolecular Chemistry Use as a building block for hydrogen-bonded networks.Formation of stable gels, liquid crystals, or microporous organic frameworks.
Chiral Materials Covalent attachment to a solid support for use in chiral separations.High enantioselectivity in the separation of racemic mixtures.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The unique structural features of this compound make it a promising scaffold for applications in chemical biology, particularly in the design of peptidomimetics and probes for studying biological processes.

Peptidomimetics:

The rigid bicyclic structure can be used to mimic the secondary structures of peptides, such as β-turns. By incorporating the dione scaffold into peptide sequences, it may be possible to create more stable and potent analogues of biologically active peptides. Bicyclic peptides, in general, exhibit enhanced conformational rigidity, which can lead to improved target binding affinity and selectivity. nih.gov

Chemical Probes:

Derivatives of this compound could be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying protein-protein interactions or for use in activity-based protein profiling. The rigid scaffold can provide a well-defined platform for the precise positioning of these functional groups.

The exploration of this bicyclic diamide at the interface of chemistry and biology holds significant promise for the development of new therapeutic agents and research tools.

Q & A

Q. How is 2,5-diazabicyclo[2.2.1]heptane-3,6-dione characterized structurally and functionally in asymmetric catalysis?

  • Methodology : X-ray crystallography and NMR spectroscopy are critical for confirming the bicyclic structure and substituent positions. Functional characterization in catalysis involves testing derivatives (e.g., N-methylated variants) in model reactions like the asymmetric Biginelli reaction, where enantioselectivity is monitored via chiral HPLC . Solvent screening (e.g., methanol vs. ethanol) and catalyst loading optimization (5–10 mol%) are standard practices .

Advanced Research Questions

Q. What strategies improve enantioselectivity in asymmetric organocatalysis using 2,5-diazabicyclo[2.2.1]heptane derivatives?

  • Methodology :
  • Derivatization : Introducing sterically bulky groups (e.g., (R)-1-phenylethyl) enhances enantiocontrol. For instance, catalyst 3 (10 mol%) achieved 46% ee in DHPM synthesis, outperforming simpler analogs .
  • Solvent Effects : Polar protic solvents (methanol) favor higher yields but may reduce enantioselectivity. Systematic solvent screens (Table 2 in ) guide optimal choices.
  • Additives : Brønsted acids (e.g., HCl salts) can stabilize transition states, improving stereoselectivity .

Q. How do computational studies inform the design of 2,5-diazabicyclo[2.2.1]heptane-based catalysts for enantioselective transformations?

  • Methodology : Density functional theory (DFT) calculations model transition states to predict stereochemical outcomes. For example, the (1S,4S)-configured derivatives show preferential stabilization of (S)-enantiomers in Biginelli reactions due to non-covalent interactions (e.g., H-bonding with urea substrates) . These insights guide substituent modifications to enhance enantioselectivity.

Q. What role does 2,5-diazabicyclo[2.2.1]heptane play in materials science, particularly in perovskite phase transitions?

  • Methodology : The bicyclic diamine acts as a chiral template in perovskite frameworks. For example, homochiral (1S,4S)-configured derivatives induce switchable second-harmonic generation (SHG) properties in 3D perovskites, validated via single-crystal X-ray diffraction and photoluminescence spectroscopy . Such materials are tested for optoelectronic applications under controlled humidity/temperature conditions.

Q. How is the pharmacological activity of 2,5-diazabicyclo[2.2.1]heptane derivatives assessed in biological systems?

  • Methodology :
  • Receptor Binding : Derivatives like PHAR-DBH-Me are tested for CB1/CB2 receptor agonism using radioligand displacement assays .
  • Functional Assays : Cardiovascular effects are evaluated in vivo (e.g., blood pressure monitoring in animal models) and in vitro (e.g., vasodilation assays) .
  • Metabolic Stability : Microsomal incubation assays (e.g., liver microsomes) assess oxidative degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.